N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-15(2)22-11-8-20(12-16(22)3)32-14-23(29)27-19-6-9-21(10-7-19)33(30,31)28-24-25-17(4)13-18(5)26-24/h6-13,15H,14H2,1-5H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGUCVLKJIWNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Phenoxyacetamide Formation: The final step involves the reaction of the sulfonamide derivative with 3-methyl-4-(propan-2-yl)phenol and chloroacetyl chloride in the presence of a base to form the phenoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxyacetamide moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related sulfonamides and acetamide derivatives. Below is a systematic analysis of key analogs and their distinguishing features.
Modifications in Pyrimidine Substitution
Variations in pyrimidine substitution patterns significantly alter biological activity and chemical reactivity.
Key Insight : The 4,6-dimethyl configuration in the target compound optimizes steric and electronic interactions with biological targets, enhancing potency compared to alternative substitution patterns.
Variations in Phenoxy Substituents
The phenoxyacetamide moiety’s substituents influence lipophilicity and target selectivity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenoxy Substituents | Biological Activity |
|---|---|---|---|---|
| 2-(4-Ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | C₂₁H₂₂N₄O₄S | 450.54 | 4-ethyl | Moderate antiviral activity; higher lipophilicity |
| 2-(4-Fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | C₁₉H₁₇FN₄O₄S | 440.43 | 4-fluoro | Enhanced blood-brain barrier penetration due to fluorine |
| 2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide | C₂₂H₂₄N₄O₄S | 440.51 | 2,6-dimethyl | Superior anti-inflammatory activity (IC₅₀ = 1.2 µM) |
Sulfonamide and Acetamide Linker Modifications
Alterations in the sulfonamide-acetamide bridge impact binding affinity and metabolic stability.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Feature | Notable Property |
|---|---|---|---|---|
| N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | C₂₅H₂₂ClN₅O₃S₂ | 564.06 | Fused benzothienopyrimidine core | High affinity for kinase targets (Kd = 12 nM) |
| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide | C₂₁H₂₂N₄O₃S | 422.49 | Benzamide instead of phenoxyacetamide | Limited solubility due to planar aromatic system |
| Cyclohexyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate | C₂₅H₃₀N₂O₄ | 422.52 | Cyclohexyl ester group | Prolonged half-life (t₁/₂ = 8.7 h) due to ester hydrolysis resistance |
Key Insight: The phenoxyacetamide linker in the target compound provides conformational flexibility, facilitating interactions with diverse biological targets while maintaining metabolic stability.
Biological Activity
The compound N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide , also known by its chemical identifiers, is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 450.47 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 450.47 g/mol |
| LogP | 2.6078 |
| Polar Surface Area | 105.116 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 11 |
Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways involved in various diseases. Notably, it has shown potential as an anti-inflammatory and anticancer agent.
Inhibition Studies
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and butyrylcholinesterase (BChE).
- IC50 Values :
- BChE : 46.42 μM (comparable to physostigmine)
- COX-2 : Selective inhibition observed in vitro assays.
- IC50 Values :
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of the compound exhibited significant anti-inflammatory properties in animal models, surpassing traditional anti-inflammatory drugs like indomethacin in efficacy during cotton pellet granuloma tests.
-
Anticancer Potential :
- Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, warranting further investigation into its anticancer properties.
-
Neuroprotective Effects :
- The compound showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core. For example, 4,6-dimethylpyrimidin-2-ol is reacted with pyrrolidine derivatives, followed by sulfonylation and coupling with substituted phenylacetamides . Critical intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Reaction conditions (e.g., ethanol as solvent, potassium carbonate as base) are optimized to achieve yields >75% .
Q. Which spectroscopic and crystallographic methods are used for structural validation?
Structural confirmation relies on:
- NMR : ¹H and ¹³C spectra verify proton environments and carbon frameworks, particularly for sulfamoyl and acetamide groups.
- X-ray crystallography : Single-crystal studies reveal intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 42.25°–67.84°), critical for understanding conformational stability .
- IR spectroscopy : Confirms functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonylation steps .
- Catalysts : Bases like K₂CO₃ improve coupling reactions by deprotonating intermediates .
- Temperature : Reflux (70–80°C) accelerates ring closure in pyrimidine synthesis .
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 70°C | 78 | 98.5% |
| DMF, 80°C | 85 | 99.2% |
| K₂CO₃ (2 eq) | 92 | 99.0% |
Data synthesized from
Q. What computational approaches are used to predict reactivity or biological targets?
Quantum chemical calculations (e.g., DFT) model reaction pathways, while molecular docking screens for interactions with enzymes like dihydrofolate reductase. For example, ICReDD employs reaction path searches to predict optimal synthetic routes and reduce trial-and-error experimentation .
Q. How do structural modifications influence bioactivity?
Substituent effects are studied via SAR:
- Sulfamoyl group : Enhances hydrogen bonding with target proteins (e.g., antimicrobial activity).
- 4,6-Dimethylpyrimidine : Increases lipophilicity, improving membrane permeability .
- Phenoxyacetamide : Modulates steric bulk, affecting binding pocket compatibility .
| Substituent | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 4,6-Dimethylpyrimidine | 0.45 ± 0.02 | Bacterial DHFR |
| 3-Methylphenoxy | 1.20 ± 0.15 | Fungal CYP51 |
| Propan-2-yl | 0.89 ± 0.10 | Cancer cell lines |
Data from
Q. How are contradictions in bioassay data resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:
- Assay standardization : Uniform cell lines (e.g., HepG2) and incubation times.
- Orthogonal validation : Cross-checking via SPR (binding affinity) and enzymatic assays .
- Structural analogs : Comparing activity trends to isolate substituent-specific effects .
Q. What insights do crystal structures provide for drug design?
X-ray data reveal:
- Hydrogen-bond networks : Stabilize ligand-receptor interactions (e.g., N–H⋯O in sulfonamide groups) .
- Conformational flexibility : Dihedral angles (e.g., 108.761° β-angle in monoclinic crystals) influence binding to rigid enzyme pockets .
- Solvent-accessible surfaces : Guide modifications to improve solubility .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
